2-Oxocycloheptaneacetonitrile
Description
2-Oxocycloheptaneacetonitrile (hypothetical structure inferred from nomenclature) is a cyclic ketone-acetonitrile hybrid compound characterized by a seven-membered cycloheptane ring with a ketone group at the 2-position and an acetonitrile (-CH₂CN) substituent. The cycloheptane ring introduces unique steric and electronic properties compared to smaller or aromatic rings, influencing reactivity and solubility.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-(2-oxocycloheptyl)acetonitrile |
InChI |
InChI=1S/C9H13NO/c10-7-6-8-4-2-1-3-5-9(8)11/h8H,1-6H2 |
InChI Key |
UANHRLXAZYIENO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(=O)CC1)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Acetonitrile Derivatives
2-((2-Oxo-4-phenyl-2H-chromen-7-yl)oxy)acetonitrile
Molecular Formula: C₁₇H₁₁NO₃ Molecular Weight: 277.28 g/mol Structural Features:
- A coumarin (chromen-2-one) core fused with a phenyl group at position 4.
- Ether linkage (-O-) connecting the 2-oxo-coumarin moiety to the acetonitrile group.
Applications : - The aromatic coumarin system may enhance UV absorption, making it useful in photochemical studies.
2-(4-Hydroxy-2-oxoindolin-3-yl)acetonitrile
Molecular Formula : C₁₀H₈N₂O₂
Molecular Weight : 188.18 g/mol
Structural Features :
- Indolinone scaffold (2-oxoindoline) with a hydroxyl group at position 4.
- Acetonitrile substituent at position 3.
Applications : - Widely used in biochemical research, particularly in studies involving kinase inhibitors or neurodegenerative disease models.
- The hydroxyl group improves solubility in polar solvents, facilitating biological assays.
2-Ethoxy-2-(oxolan-3-yl)acetonitrile
Molecular Formula: C₈H₁₃NO₂ Molecular Weight: 155.20 g/mol Structural Features:
- Tetrahydrofuran (oxolane) ring at position 3.
- Ethoxy (-OCH₂CH₃) and acetonitrile groups attached to the central carbon.
Applications : - Primarily employed as a building block in organic synthesis, especially for constructing heterocyclic compounds.
- The ethoxy group enhances stability under basic conditions compared to ketone-containing analogs.
Table 1: Comparative Overview of Acetonitrile Derivatives
Key Insights:
The coumarin system in offers aromatic stability, favoring electrophilic substitutions.
Functional Group Effects :
- Ketone groups (in , and the hypothetical compound) enhance electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions).
- Ether () and hydroxyl () groups improve solubility but reduce electrophilicity compared to ketones.
Application-Specific Design: Indolinone derivatives () are tailored for biocompatibility, whereas coumarin hybrids () exploit fluorescence for sensing applications. The ethoxy group in provides steric bulk, useful in stereoselective syntheses.
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